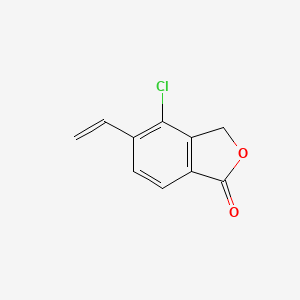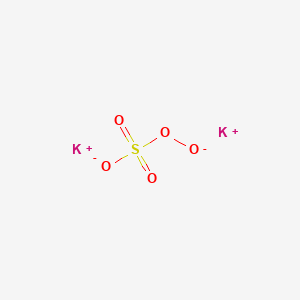
Potassium Peroxomonosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium Peroxomonosulfate, also known as potassium peroxodisulfate, is an inorganic compound with the formula K₂S₂O₈. It is a white solid that is sparingly soluble in cold water but dissolves better in warm water. This compound is a powerful oxidant and is commonly used to initiate polymerizations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium Peroxomonosulfate can be synthesized by the electrolysis of a cold solution of potassium bisulfate in sulfuric acid at a high current density. The reaction is as follows: [ 2 \text{KHSO}_4 \rightarrow \text{K}_2\text{S}_2\text{O}_8 + \text{H}_2 ] Another method involves adding potassium bisulfate to a solution of the more soluble salt ammonium peroxodisulfate .
Industrial Production Methods
Industrial production of dipotassium peroxosulfate typically involves the electrolysis method due to its efficiency and scalability. Several million kilograms of the ammonium, sodium, and potassium salts of peroxodisulfate are produced annually .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium Peroxomonosulfate undergoes various types of reactions, including:
Oxidation: It is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: Although less common, it can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include pyridine and visible-light-induced silver catalysis.
Reduction Reactions: Specific reducing agents and conditions are required, which are less commonly employed.
Substitution Reactions: These reactions often require catalysts such as silver nitrate and specific solvents like aqueous acetonitrile.
Major Products
Oxidation: Products include aryl carbonyl compounds such as acetophenones, benzophenones, imides, and benzoic acids.
Reduction: Specific products depend on the reducing agents and conditions used.
Substitution: Products include alkenes and alkylated alkynes.
Wissenschaftliche Forschungsanwendungen
Potassium Peroxomonosulfate has a wide range of scientific research applications:
Biology: It is used in the preparation of certain biological assays and experiments.
Wirkmechanismus
Potassium Peroxomonosulfate exerts its effects primarily through its strong oxidizing properties. It can generate free radicals, which initiate various chemical reactions. The molecular targets and pathways involved include the oxidation of organic substrates and the formation of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium peroxosulfate (Na₂S₂O₈)
- Ammonium peroxosulfate ((NH₄)₂S₂O₈)
Uniqueness
Potassium Peroxomonosulfate is unique due to its specific solubility properties and its effectiveness as an oxidizing agent in various chemical reactions. Compared to sodium and ammonium peroxosulfate, it has distinct advantages in certain industrial and research applications .
Eigenschaften
CAS-Nummer |
25482-78-4 |
|---|---|
Molekularformel |
K2O5S |
Molekulargewicht |
190.26 g/mol |
IUPAC-Name |
dipotassium;oxido sulfate |
InChI |
InChI=1S/2K.H2O5S/c;;1-5-6(2,3)4/h;;1H,(H,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
JZBWUTVDIDNCMW-UHFFFAOYSA-L |
Kanonische SMILES |
[O-]OS(=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


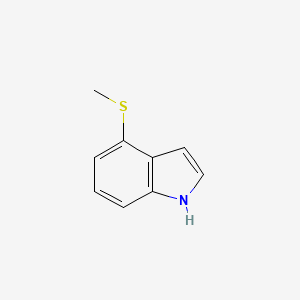
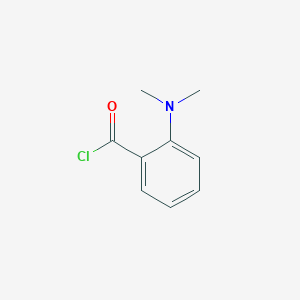
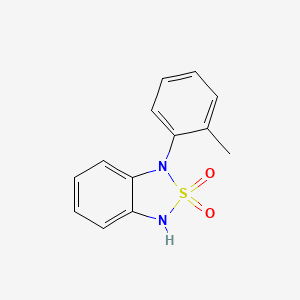
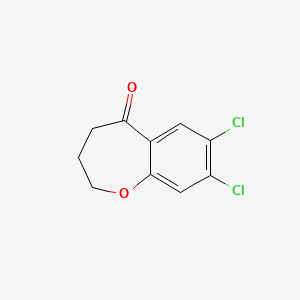
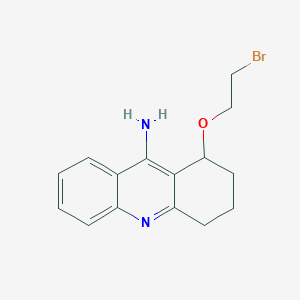
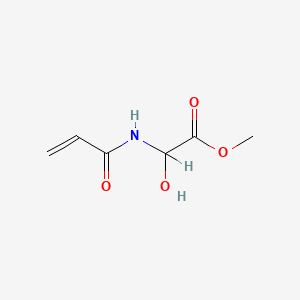

![3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B8706300.png)
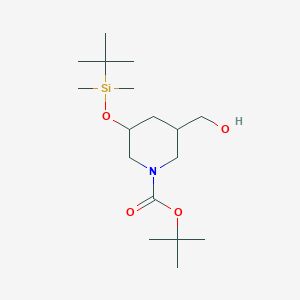
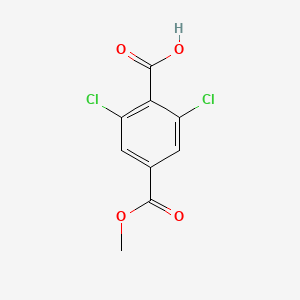
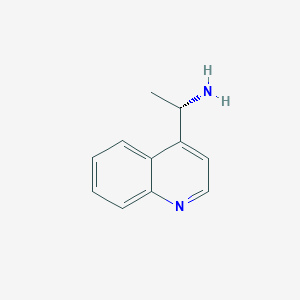
![6-methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone](/img/structure/B8706345.png)
![Propanamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-2,2-dimethyl-](/img/structure/B8706352.png)
